Remikiren

Description

Remikiren is an orally active, high specificity renin inhibitor.

REMIKIREN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGZRQVLGFTOU-VQXQMPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155121 | |

| Record name | Remikiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126222-34-2 | |

| Record name | Remikiren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126222-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remikiren [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remikiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remikiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMIKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Remikiren: A Technical Guide to Its Mechanism of Action in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of remikiren (Ro 42-5892), a potent and highly specific, orally active inhibitor of the enzyme renin. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols for its evaluation.

Core Mechanism of Action

Remikiren is a direct renin inhibitor that targets the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1][2] Renin, an aspartyl protease released primarily by the juxtaglomerular cells of the kidney, is responsible for the enzymatic cleavage of angiotensinogen into the decapeptide angiotensin I.[2] By competitively inhibiting the active site of renin, remikiren effectively blocks this conversion.[3]

The inhibition of angiotensin I formation leads to a subsequent reduction in the levels of angiotensin II, a potent vasoconstrictor and the primary active component of the RAAS.[1] The downstream effects of reduced angiotensin II levels include:

-

Vasodilation: Reduced arterial and venous constriction, leading to a decrease in systemic vascular resistance and blood pressure.[2]

-

Reduced Aldosterone Secretion: Diminished stimulation of the adrenal cortex results in lower aldosterone levels, promoting natriuresis (renal sodium excretion) and diuresis (water excretion).[2]

-

Downregulation of Sympathetic Activity: Attenuation of angiotensin II's facilitatory effects on norepinephrine release from sympathetic nerve terminals.[2]

This targeted blockade at the apex of the RAAS cascade makes remikiren a highly specific therapeutic agent, avoiding the off-target effects associated with less specific enzymes like Angiotensin-Converting Enzyme (ACE), which also degrades bradykinin.[3]

Quantitative Data Summary

The efficacy and pharmacokinetic profile of remikiren have been characterized in numerous studies. The data presented below are summarized for comparative analysis.

Table 1: Potency and In Vivo Efficacy of Remikiren

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Human Pure Renin | 0.7 nM | [3] |

| IC₅₀ | Human Plasma Renin | 0.8 nM (0.5 ng/mL) | [4][5] |

| Blood Pressure (BP) Effect | Hypertensive Patients (Monotherapy) | No significant change in BP | [6] |

| BP Effect | Hypertensive Patients (+ Hydrochlorothiazide) | Marked reduction in BP | [6] |

| Plasma Renin Activity (PRA) | Hypertensive Patients | Effective inhibition 24h post-dose | [6] |

| Angiotensin II Levels | Hypertensive Patients | Reduced only during the first hours post-dose | [6] |

Table 2: Summary of Human Pharmacokinetic Parameters for Oral Remikiren

| Parameter | Value | Condition | Reference |

| Absolute Bioavailability | < 1% | Healthy Subjects | [7] |

| Oral Bioavailability | ≤ 6% | Multiple Species | [8][9] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 0.25 - 2 hours | Hypertensive Patients | [4][5] |

| Peak Plasma Conc. (Cₘₐₓ) | 65 - 83 ng/mL | 600 mg dose | [4][5] |

| Systemic Plasma Clearance | ~900 mL/min | Healthy Subjects | [7] |

| Volume of Distribution (Vd) | ~70 L | Healthy Subjects | [7] |

| Drug Accumulation | Not apparent after 8 days of dosing | Hypertensive Patients | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for evaluating remikiren and other renin inhibitors.

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory potential of a compound against renin activity using a Fluorescence Resonance Energy Transfer (FRET) substrate.[10][11]

Objective: To quantify the IC₅₀ value of a test compound (e.g., remikiren) by measuring its ability to inhibit renin-catalyzed cleavage of a fluorogenic substrate.

Materials:

-

Active Human Renin

-

Fluorogenic Renin FRET Substrate (e.g., 5-FAM/QXL™ 520)

-

Assay Buffer

-

Test Compound (Remikiren) and Vehicle (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Aliskiren)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (e.g., Ex/Em = 490/520 nm)

Methodology:

-

Compound Preparation: Prepare a serial dilution of remikiren in assay buffer to achieve a range of final test concentrations. Include a vehicle-only control.

-

Enzyme Preparation: Dilute active human renin to a predetermined optimal concentration in chilled assay buffer.

-

Reaction Setup: To each well of the 96-well plate, add the test compound dilutions, controls (vehicle, positive control inhibitor), and the diluted renin solution.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the pre-warmed renin FRET substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

-

Data Analysis:

-

Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. youtube.com [youtube.com]

- 2. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

- 3. Discovery of remikiren as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor remikiren in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abcam.cn [abcam.cn]

- 11. assaygenie.com [assaygenie.com]

Remikiren: A Technical Overview of its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1][2] It was developed for the potential treatment of hypertension.[3][4] As a renin inhibitor, Remikiren directly targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[5][6] This document provides a detailed technical guide on the chemical structure and physicochemical properties of Remikiren.

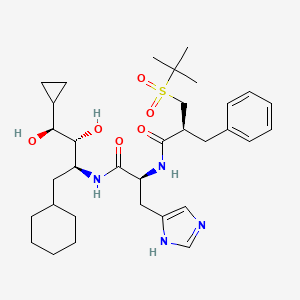

Chemical Structure

Remikiren is a complex synthetic molecule. Its systematic IUPAC name is (2S)-2-[(2R)-2-benzyl-3-(2-methylpropane-2-sulfonyl)propanamido]-N-[(2R,3S,4R)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]-3-(1H-imidazol-4-yl)propanamide.[7] The chemical formula for Remikiren is C33H50N4O6S, and it has a molecular weight of approximately 630.84 g/mol .[8]

Below is a two-dimensional representation of the chemical structure of Remikiren, generated using the DOT language.

Caption: 2D Chemical Structure of Remikiren

Physicochemical Properties

A summary of the key physicochemical properties of Remikiren is presented in the table below. These parameters are crucial for understanding the drug's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C33H50N4O6S | [9][10] |

| Molecular Weight | 630.84 g/mol | [8][10] |

| Melting Point | 349.84 °C (predicted) | [11] |

| Boiling Point | 970.2 °C (predicted) | [11] |

| Water Solubility | 0.0213 mg/mL (predicted) | [7] |

| logP | 3.9 (experimental) | [9] |

| 2.42 (predicted) | [7] | |

| 2.37 (predicted) | [7] | |

| pKa (Strongest Acidic) | 12.32 (predicted) | [7] |

| pKa (Strongest Basic) | 6.74 (predicted) | [7] |

| Caco-2 Permeability | -6.13 (experimental) | [9] |

| Hydrogen Bond Donors | 5 | [7] |

| Hydrogen Bond Acceptors | 10 | [12] |

| Rotatable Bonds | 16 | [7][12] |

| Topological Polar Surface Area (TPSA) | 161.48 Ų | [7][12] |

Experimental Protocols

The determination of physicochemical properties is fundamental in drug discovery and development. While specific, detailed experimental protocols for every cited value for Remikiren are not publicly available, this section outlines the general methodologies employed for determining the key parameters listed above.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[13][14]

Caption: General workflow for the shake-flask solubility assay.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined by the shake-flask method using an n-octanol/water system.[15][16]

Caption: General workflow for logP determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring pH changes upon the addition of an acid or base.[1][17]

Caption: General workflow for pKa determination via potentiometric titration.

Caco-2 Permeability Assay

The Caco-2 permeability assay is an in vitro model used to predict human intestinal absorption of drugs.[10][11]

Caption: General workflow for the Caco-2 permeability assay.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Remikiren exerts its pharmacological effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade.[5][6] This system plays a crucial role in regulating blood pressure. By blocking renin, Remikiren prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[8][18]

The following diagram illustrates the RAAS pathway and the point of inhibition by Remikiren.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Remikiren.

Conclusion

Remikiren is a well-characterized renin inhibitor with a complex chemical structure and defined physicochemical properties that influence its biological activity. Understanding these core attributes is essential for researchers and professionals involved in the development of antihypertensive therapies and the study of the Renin-Angiotensin-Aldosterone System. The data and methodologies presented in this guide provide a foundational understanding of Remikiren for further research and development efforts.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

- 7. mdpi.com [mdpi.com]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

Remikiren: A Technical Guide to a First-Generation Direct Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remikiren (Ro 42-5892) is a potent, orally active, and highly specific non-peptide inhibitor of the enzyme renin. As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), renin represents a key therapeutic target for the management of hypertension. This technical guide provides an in-depth overview of Remikiren's core mechanism of action, supported by quantitative data from preclinical and clinical studies. It details experimental protocols for assessing its inhibitory activity and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antihypertensive therapeutics.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid and electrolyte balance.[1] Dysregulation of this system is a primary contributor to the pathophysiology of hypertension. Direct renin inhibition offers a targeted approach to downregulate the entire RAAS cascade, starting from its point of activation. Remikiren emerged as a first-generation direct renin inhibitor with high in vitro potency and specificity.[2] This guide explores the fundamental pharmacology of Remikiren, its mechanism of action, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Direct Renin Inhibition

Remikiren functions as a competitive inhibitor of renin, the aspartyl protease that catalyzes the conversion of angiotensinogen to angiotensin I.[3] This is the initial and rate-limiting step of the RAAS cascade. By directly binding to the active site of renin, Remikiren prevents the formation of angiotensin I and, consequently, the downstream production of the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, ultimately resulting in a decrease in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the central role of renin in the RAAS and the point of intervention for Remikiren.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of Remikiren from various in vitro and in vivo studies.

In Vitro Potency of Remikiren

| Parameter | Species | Target | Value | Reference(s) |

| IC50 | Human | Pure Renin | 0.7 nM | [4] |

| IC50 | Human | Plasma Renin | 0.8 nM | [4][5] |

| IC50 | Marmoset | Plasma Renin | 1.0 nM | [4] |

| IC50 | Squirrel Monkey | Plasma Renin | 1.7 nM | [4] |

Clinical Efficacy of Remikiren in Hypertensive Patients

| Treatment | Dosage | Duration | Change in Mean Arterial Pressure (MAP) | Reference(s) |

| Remikiren Monotherapy | 600 mg/day | 8 days | No significant change | [2] |

| Remikiren + Hydrochlorothiazide | 600 mg/day Remikiren + 12.5 or 25 mg/day HCTZ | 4 days | Marked reduction | [2] |

| Remikiren (single oral dose) | Not specified | Single dose | Peak fall of 8.5% | [6] |

Effects of Remikiren on RAAS Components and Renal Function

| Parameter | Treatment Details | Observed Effect | Reference(s) |

| Plasma Renin Activity (PRA) | 600 mg/day for 8 days | Effectively inhibited 24h post-dose | [2] |

| Angiotensin II | 600 mg/day for 8 days | Reduced only during the first hours after administration | [2] |

| Effective Renal Plasma Flow | Single oral dose | Increased by 11.3% | [6] |

| Renal Vascular Resistance | Single oral dose | Fell by 17.6% | [6] |

| Urinary Albumin Excretion | Single oral dose | Decreased | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for the evaluation of Remikiren.

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds like Remikiren against purified renin.

Objective: To determine the IC50 value of Remikiren for human recombinant renin.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Remikiren

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Remikiren in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Remikiren in Assay Buffer to achieve a range of final concentrations.

-

Dilute the human recombinant renin and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the diluted Remikiren solutions.

-

Include control wells containing only Assay Buffer (for 100% enzyme activity) and wells with no enzyme (for background fluorescence).

-

Add the diluted human recombinant renin to all wells except the background control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of Remikiren.

-

Subtract the background fluorescence rate from all other rates.

-

Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the Remikiren concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Antihypertensive Efficacy Study in a Hypertensive Animal Model

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of Remikiren in a relevant animal model of hypertension.

Objective: To assess the in vivo antihypertensive efficacy of orally administered Remikiren.

Animal Model: Spontaneously Hypertensive Rats (SHR) or other suitable models.

Materials:

-

Remikiren

-

Vehicle (e.g., water, saline)

-

Telemetry system for continuous blood pressure monitoring or tail-cuff method for intermittent measurements.

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Baseline Measurement:

-

Acclimate the animals to the housing conditions and handling procedures for at least one week.

-

If using telemetry, surgically implant the transmitters and allow for a recovery period.

-

Record baseline blood pressure and heart rate for several days to establish a stable baseline.

-

-

Drug Administration:

-

Randomly assign animals to treatment groups (e.g., vehicle control, different doses of Remikiren).

-

Administer Remikiren or vehicle orally via gavage at a consistent time each day for the duration of the study (e.g., 1-4 weeks).

-

-

Blood Pressure Monitoring:

-

Monitor blood pressure and heart rate continuously (telemetry) or at regular intervals (tail-cuff) throughout the study period.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal.

-

Compare the blood pressure changes in the Remikiren-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Conclusion

Remikiren stands as a pioneering molecule in the field of direct renin inhibition. Its high potency and specificity for renin provided a valuable pharmacological tool to probe the importance of the RAAS in blood pressure regulation and laid the groundwork for the development of subsequent generations of renin inhibitors. While its own clinical development did not progress to market, the scientific insights gained from the study of Remikiren have been instrumental in advancing the understanding of hypertension and the broader therapeutic potential of direct renin inhibition. This technical guide serves as a consolidated resource for researchers continuing to explore this important therapeutic class.

References

- 1. Key developments in renin-angiotensin-aldosterone system inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients [pubmed.ncbi.nlm.nih.gov]

- 6. Renal and systemic effects of the renin inhibitor remikiren in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Remikiren and its Mechanism of Action

An In-depth Technical Guide on the In Vitro Enzymatic Inhibition Kinetics of Remikiren

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition kinetics of Remikiren (Ro 42-5892), a potent and highly specific inhibitor of the enzyme renin.[1][2][3][4] This document details the quantitative kinetic parameters, the experimental methodologies used to determine these parameters, and the underlying mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).

Remikiren is an experimental, orally active drug candidate developed for the treatment of hypertension.[5][6][7] It functions as a direct renin inhibitor, targeting the first and rate-limiting step in the RAAS cascade.[8] Renin, a highly specific aspartyl protease, cleaves its substrate, angiotensinogen, to form angiotensin I.[8] Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II. By directly inhibiting renin, Remikiren effectively reduces the production of angiotensin I and, consequently, angiotensin II, leading to vasodilation and a decrease in blood pressure.[8][9] Its high specificity for renin minimizes off-target effects, making it a subject of significant interest in cardiovascular drug development.[2]

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The diagram below illustrates the RAAS cascade and highlights the specific point of inhibition by Remikiren.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of remikiren as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remikiren Datasheet DC Chemicals [dcchemicals.com]

- 4. Remikiren|CAS 126222-34-2|DC Chemicals [dcchemicals.com]

- 5. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Remikiren - Wikipedia [en.wikipedia.org]

- 7. Renal and systemic effects of continued treatment with renin inhibitor remikiren in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. go.drugbank.com [go.drugbank.com]

Remikiren target binding affinity and selectivity for renin

An In-Depth Technical Guide on the Target Binding Affinity and Selectivity of Remikiren for Renin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren (Ro 42-5892) is a potent, orally active, and highly specific inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin System (RAS).[1][2][3] Developed by Hoffmann-La Roche, it represents a significant effort in the direct inhibition of renin for the management of hypertension.[4] Unlike other interventions in the RAS cascade, such as ACE inhibitors or angiotensin II receptor blockers, direct renin inhibition offers a targeted approach at the system's origin. This document provides a comprehensive technical overview of remikiren's binding characteristics, the experimental protocols used to determine them, and the biochemical pathways it modulates.

Target Binding Affinity and Selectivity Profile

Remikiren is distinguished by its high in vitro potency and specificity for human renin.[1][2] Its development was aimed at creating an inhibitor that could effectively block the conversion of angiotensinogen to angiotensin I, thereby reducing downstream production of the potent vasoconstrictor, angiotensin II.

Binding Affinity for Human Renin

The binding affinity of remikiren to human renin has been quantified using various in vitro assays. The key parameters—IC50 (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and Kₑ (dissociation constant)—all indicate a sub-nanomolar affinity, underscoring the compound's high potency. The data are summarized in Table 1.

| Parameter | Value (nM) | Method | Reference |

| IC₅₀ | 0.7 | In Vitro Enzyme Assay | [3] |

| IC₅₀ | 0.03 | Not Specified | [4] |

| Kᵢ | 0.7 | Not Specified | [4] |

| Kₑ | 0.13 | Not Specified | [4] |

Table 1: Quantitative Binding Affinity of Remikiren for Human Renin. Lower values indicate higher potency.

Selectivity Profile

A critical attribute of a successful therapeutic inhibitor is its selectivity for the intended target over other related enzymes, which minimizes off-target effects. Renin is an aspartic protease, and selectivity is typically assessed against other proteases in this class (e.g., cathepsin D, pepsin) as well as other classes of proteases (e.g., serine proteases like trypsin).

Multiple in vivo and in vitro studies have demonstrated that remikiren is highly specific for renin.[3][4] While comprehensive quantitative data comparing its inhibitory activity against a broad panel of proteases is not detailed in the available literature, its design and reported specificity suggest minimal interaction with other physiologically relevant enzymes. This high specificity ensures that its mechanism of action is focused on the intended modulation of the Renin-Angiotensin System.

Core Signaling Pathway: The Renin-Angiotensin System (RAS)

Remikiren exerts its effect by inhibiting renin at the apex of the Renin-Angiotensin System (RAS). This cascade is fundamental to the regulation of blood pressure, and fluid and electrolyte balance. The pathway begins with renin-mediated cleavage of angiotensinogen, produced by the liver, to form the decapeptide angiotensin I. This is the rate-limiting step that remikiren directly blocks.

Experimental Methodologies

The determination of remikiren's binding affinity and inhibitory potency relies on established biochemical and biophysical assays. The following sections detail the protocols for key experiments.

Fluorometric Renin Inhibition Assay

This is a common method for measuring renin activity and the potency of its inhibitors. The assay utilizes a synthetic peptide substrate that mimics the cleavage site in angiotensinogen and is labeled with a fluorophore-quencher pair in a Fluorescence Resonance Energy Transfer (FRET) configuration.

Principle: In the intact substrate, the quencher molecule suppresses the fluorescence of the nearby fluorophore. When renin cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to renin activity. An inhibitor like remikiren will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris or MES) at the optimal pH for renin activity (typically pH 7.4), containing any necessary salts or additives.

-

Human Recombinant Renin: Reconstitute and dilute purified human renin enzyme to a working concentration in assay buffer. The final concentration should yield a robust linear signal increase within the desired assay time.

-

FRET Substrate: Prepare a stock solution of the fluorogenic renin substrate (e.g., DABCYL/EDANS-labeled peptide) in a suitable solvent like DMSO and then dilute to a final working concentration in assay buffer. The final concentration is often near the substrate's Kₘ value.

-

Remikiren (Test Inhibitor): Prepare a serial dilution of remikiren in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations for the dose-response curve.

-

-

Assay Procedure:

-

Plate Setup: In a 96-well or 384-well black microplate, add a fixed volume of the serially diluted remikiren solutions. Include controls for 100% enzyme activity (vehicle, e.g., DMSO) and 0% activity (no enzyme or a potent control inhibitor).

-

Enzyme Pre-incubation: Add the diluted renin enzyme solution to all wells containing the inhibitor and controls. Allow the plate to incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).

-

Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

-

Normalize the velocities by expressing them as a percentage of the uninhibited control (100% activity).

-

Plot the percent inhibition against the logarithm of the remikiren concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

-

Fluorescence Polarization (FP) Competition Assay

FP assays provide a homogeneous method to measure binding interactions in solution, making them highly suitable for high-throughput screening.

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescent tracer (a ligand for renin) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger renin enzyme, its tumbling slows dramatically, leading to a high polarization signal. In a competition assay, unlabeled remikiren competes with the fluorescent tracer for binding to renin. As remikiren displaces the tracer, the amount of free, rapidly tumbling tracer increases, causing a decrease in the overall polarization signal. The magnitude of this decrease is proportional to the affinity of the inhibitor.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: As described in section 4.1.

-

Renin Enzyme: Prepare a working solution of renin.

-

Fluorescent Tracer: Prepare a working solution of a fluorescently labeled renin ligand. Its concentration should be at or below its Kₑ for renin to ensure assay sensitivity.

-

Remikiren (Test Inhibitor): Prepare serial dilutions as described in section 4.1.

-

-

Assay Procedure:

-

In a suitable microplate (e.g., black, low-volume 384-well), add the serially diluted remikiren solutions.

-

Add the fluorescent tracer to all wells.

-

Initiate the binding reaction by adding the renin enzyme solution to all wells. Controls should include "low polarization" (tracer only) and "high polarization" (tracer + renin, no inhibitor).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate polarization filters.

-

The data (in millipolarization units, mP) is plotted against the logarithm of the remikiren concentration.

-

The resulting sigmoidal curve is fitted to a suitable model to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation, provided the Kₑ of the tracer and its concentration are known.

-

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free biophysical technique that allows for the real-time monitoring of binding events between a ligand and an analyte, providing detailed kinetic information (association and dissociation rates) in addition to affinity data.

Principle: One binding partner (the ligand, typically renin) is immobilized on the surface of a sensor chip. The other partner (the analyte, remikiren) is flowed across the surface in solution. The binding of the analyte to the immobilized ligand causes a change in mass at the sensor surface, which alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.

Detailed Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Immobilize renin onto the activated surface by injecting a solution of the enzyme in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The amount of immobilized protein should be optimized to avoid mass transport limitations.

-

Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine. A reference flow cell is typically prepared in the same way but without the immobilized renin to allow for subtraction of bulk refractive index changes.

-

-

Binding Analysis:

-

Running Buffer: Use a suitable buffer (e.g., HBS-EP+) for the interaction analysis.

-

Analyte Injection: Prepare a series of precise dilutions of remikiren in running buffer.

-

Inject each concentration of remikiren over both the reference and active (renin-immobilized) flow cells for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

-

After each cycle, the sensor surface may need to be regenerated with a specific solution (e.g., a low pH buffer or high salt solution) to remove all bound analyte without denaturing the immobilized ligand.

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the signal from the reference channel and a "zero concentration" (buffer only) injection.

-

The resulting binding curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), where Kₑ = kₑ/kₐ.

-

References

- 1. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor remikiren in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of remikiren as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Remikiren: A Preclinical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent, orally active, and highly specific inhibitor of the enzyme renin. Developed by Hoffmann-La Roche, it represents a targeted approach to interfering with the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. By directly inhibiting renin, Remikiren blocks the initial and rate-limiting step of the RAAS cascade, the conversion of angiotensinogen to angiotensin I. This mechanism of action confers a high degree of specificity in modulating the RAAS, distinguishing it from other classes of antihypertensive agents such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Remikiren, summarizing key data from in vitro and in vivo studies to inform further research and development.

Preclinical Pharmacology

The preclinical pharmacological assessment of Remikiren has demonstrated its potent and specific inhibitory activity against renin, leading to a cascade of effects consistent with the disruption of the Renin-Angiotensin-Aldosterone System.

Mechanism of Action

Remikiren is a direct competitive inhibitor of the aspartic protease renin. Renin's primary function is to cleave angiotensinogen, a circulating glycoprotein synthesized by the liver, to produce the decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the Angiotensin-Converting Enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. By binding to the active site of renin, Remikiren prevents the initial enzymatic conversion, thereby reducing the production of angiotensin I and, consequently, angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

A diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention by Remikiren is provided below.

In Vitro Pharmacology

In vitro studies have confirmed the high potency and specificity of Remikiren for human renin.

| Parameter | Value | Species | Reference |

| IC50 for Human Renin | 0.7 nM | Human | [1] |

Experimental Protocol: In Vitro Renin Inhibition Assay

The inhibitory activity of Remikiren on human renin is typically determined using a fluorogenic substrate-based assay.

-

Materials: Purified human recombinant renin, a fluorogenic renin substrate (e.g., a peptide containing a fluorescent reporter and a quencher), assay buffer (e.g., Tris-HCl with BSA), and Remikiren at various concentrations.

-

Procedure:

-

Remikiren is serially diluted and pre-incubated with human renin in the assay buffer in a microplate format.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a microplate reader.

-

The rate of substrate cleavage is proportional to the fluorescence signal.

-

-

Data Analysis: The percentage of renin inhibition is calculated for each concentration of Remikiren relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacology & Pharmacokinetics

Preclinical in vivo studies have been conducted in various animal species to evaluate the pharmacodynamic effects and pharmacokinetic profile of Remikiren.

Pharmacodynamics

In animal models, Remikiren has been shown to effectively lower blood pressure. In sodium-depleted monkeys, the blood pressure-lowering effect of Remikiren was comparable to that of the ACE inhibitor cilazapril[1].

Pharmacokinetics

The pharmacokinetic properties of Remikiren have been investigated in several preclinical species.

| Parameter | Rat | Dog | Primates (Marmoset, Cynomolgus, Squirrel Monkey) |

| Oral Bioavailability | Low | Low | Low |

| Plasma Clearance | High | High | High |

| Elimination | Primarily biliary | Primarily biliary | Primarily biliary |

| Metabolism | Extensive | Extensive | Extensive |

Experimental Protocol: In Vivo Blood Pressure Measurement in a Hypertensive Animal Model

A common experimental workflow for assessing the in vivo efficacy of an antihypertensive agent like Remikiren is as follows:

Preclinical Toxicology

A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate. While detailed proprietary toxicology reports for Remikiren are not publicly available, this section summarizes the types of studies that are typically conducted and presents publicly accessible, albeit predicted, data.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single high dose of a substance.

| Species | Route | LD50 | Reference |

| Rat | Oral | 2.56 mol/kg (predicted) | [DrugBank] |

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of a substance following repeated administration over a prolonged period. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL). Specific NOAEL values for Remikiren from dedicated preclinical studies are not publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of safety pharmacology studies includes assessments of the cardiovascular, central nervous, and respiratory systems. Specific experimental data for Remikiren in these areas are not publicly available.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a compound to cause damage to genetic material. A standard battery of tests is typically performed.

| Assay | Result (Predicted) | Reference |

| Ames Test (Bacterial Reverse Mutation Assay) | Non-mutagenic | [DrugBank] |

| Micronucleus Test | Not publicly available | - |

| Chromosomal Aberration Assay | Not publicly available | - |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test assesses the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

-

Procedure:

-

The tester strains are exposed to various concentrations of Remikiren, both with and without a metabolic activation system (S9 fraction from rat liver homogenate).

-

The bacteria are then plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted in two rodent species, to evaluate the tumor-forming potential of a substance.

| Species | Result (Predicted) | Reference |

| Rodent | Non-carcinogenic | [DrugBank] |

Summary and Conclusion

Remikiren is a potent and highly specific inhibitor of human renin with a clear mechanism of action within the Renin-Angiotensin-Aldosterone System. Preclinical pharmacological studies have demonstrated its efficacy in vitro and in animal models of hypertension. The pharmacokinetic profile of Remikiren is characterized by low oral bioavailability and high plasma clearance in preclinical species.

While detailed experimental data from dedicated preclinical toxicology and safety pharmacology studies are not extensively available in the public domain, computational predictions suggest a favorable profile regarding genotoxicity and carcinogenicity. The available information underscores the targeted pharmacological activity of Remikiren. A comprehensive understanding of its safety profile would require access to the full preclinical toxicology data package typically submitted for regulatory review. This guide provides a foundational overview for researchers and drug development professionals interested in the preclinical profile of Remikiren.

References

The Rise and Stumble of a Pioneer: A Technical History of Remikiren in Hypertension Research

For decades, the renin-angiotensin system (RAS) has been a cornerstone of cardiovascular research and a prime target for antihypertensive therapies. While angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) have become mainstays in treatment, the direct inhibition of renin, the initial and rate-limiting step of the RAS cascade, long represented a therapeutic holy grail. This technical guide delves into the historical context of Remikiren, a potent, first-generation, orally active renin inhibitor, tracing its journey through preclinical and clinical research and elucidating the scientific insights gained from its development.

Mechanism of Action: A Direct Strike at the Heart of the RAS

Remikiren is a highly potent and specific non-peptide inhibitor of the enzyme renin.[1] Unlike ACE inhibitors, which block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, or ARBs, which block angiotensin II from binding to its receptor, Remikiren acts at the very top of the cascade. It directly binds to the active site of renin, preventing it from cleaving its substrate, angiotensinogen, to form angiotensin I. This upstream blockade, in theory, offers a more complete inhibition of the RAS, as it prevents the generation of angiotensin II through both ACE-dependent and independent pathways.

The intended therapeutic effect of Remikiren is a reduction in circulating levels of angiotensin I and, consequently, angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all of which contribute to a lowering of blood pressure.

The Renin-Angiotensin Signaling Pathway and Remikiren's Intervention

The following diagram illustrates the canonical Renin-Angiotensin-Aldosterone System (RAAS) and pinpoints the precise site of action of Remikiren.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Remikiren on renin.

Key Experimental Findings: A Quantitative Overview

Numerous clinical trials were conducted to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of Remikiren. Below is a summary of key quantitative data from these studies.

Pharmacokinetic Profile

Remikiren exhibited rapid absorption after oral administration; however, its oral bioavailability was consistently low.

| Parameter | Value | Study Population | Citation |

| Time to Peak Plasma Concentration (Tmax) | 0.25 - 2 hours | Hypertensive Patients | [2][3] |

| Oral Bioavailability | < 1% | Healthy Human Subjects | [4] |

| Plasma Clearance | ~900 ml/min | Healthy Human Subjects | [4] |

| Volume of Distribution | ~70 L | Healthy Human Subjects | [4] |

| IC50 for Angiotensin I Production | 0.5 ng/mL (0.8 nM) | Hypertensive Patients | [2][3] |

Dose-Response Relationship

Studies explored a wide range of oral doses to characterize the relationship between Remikiren administration and its effects on plasma renin activity and blood pressure.

| Oral Dose | Peak Plasma Concentration (Cmax) | Effect on Plasma Renin Activity (PRA) | Citation |

| 200 mg | 4 - 6 ng/mL | Dose-dependent decrease | [2][3] |

| 300 mg | 23 - 27 ng/mL | Dose-dependent decrease | [2][3] |

| 600 mg | 65 - 83 ng/mL | Dose-dependent decrease | [2][3] |

| 800 mg | 47 - 48 ng/mL | Dose-dependent decrease | [2][3] |

Efficacy in Blood Pressure Reduction

The antihypertensive effect of Remikiren was modest when used as a monotherapy but was significantly potentiated when combined with a diuretic.

| Treatment | Study Population | Mean Arterial Pressure Reduction | Citation |

| Remikiren (600 mg/day) Monotherapy | Essential Hypertension | No significant change | [5][6] |

| Remikiren (600 mg/day) + Hydrochlorothiazide (12.5 mg or 25 mg) | Essential Hypertension | Marked reduction | [5][6] |

| Remikiren (600 mg o.i.d. for 8 days) | Hypertensive patients with normal or impaired renal function | Peak fall of 11.2 ± 0.8% | [7] |

Experimental Protocols: A Glimpse into the Research Methodology

The clinical development of Remikiren involved rigorous experimental designs to assess its properties. Below is a generalized workflow representing a typical clinical trial for an antihypertensive agent like Remikiren.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor remikiren in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Renal and systemic effects of continued treatment with renin inhibitor remikiren in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vivo Proof-of-Concept for Remikiren: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vivo proof-of-concept studies for Remikiren, a potent and specific renin inhibitor. The following sections detail the quantitative data from key primate studies, the experimental protocols utilized, and visual representations of the relevant biological pathways and experimental designs.

Core Findings: Efficacy in Primates

Initial in vivo studies in sodium-depleted normotensive squirrel monkeys demonstrated Remikiren's significant efficacy in reducing arterial blood pressure. Notably, Remikiren was found to be markedly more effective than other renin inhibitors, such as CGP 38560A and enalkiren, and showed comparable efficacy to the angiotensin-converting enzyme (ACE) inhibitor, cilazapril.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study in conscious, sodium-depleted squirrel monkeys.[2]

Table 1: Effect of Oral Administration (10 mg/kg) on Mean Arterial Pressure (MAP)

| Treatment Group | Baseline MAP (mmHg, mean ± SEM) | Maximum MAP Reduction (mmHg, mean ± SEM) |

| Placebo | 96 ± 2 | - |

| Remikiren | 91 ± 2 | 35 ± 1 |

| CGP 38560A | 96 ± 2 | 14 ± 2 |

| Enalkiren | 96 ± 3 | 11 ± 2 |

Table 2: Effect of Intravenous Administration (1 mg/kg) on Mean Arterial Pressure (MAP)

| Treatment Group | Baseline MAP (mmHg, mean ± SEM) | Maximum MAP Reduction (mmHg, mean ± SEM) |

| Placebo | 96 ± 2 | - |

| Remikiren | 91 ± 2 | 33 ± 3 |

| CGP 38560A | 96 ± 2 | 17 ± 3 |

| Enalkiren | 96 ± 3 | 10 ± 2 |

Table 3: Effect of Renin Inhibitors (10 mg/kg, p.o.) on Immunoreactive Angiotensin II (Ir-Ang II)

| Treatment Group | Ir-Ang II (pg/mL, mean ± SEM) |

| Control | 135 ± 15 |

| Remikiren | 10 ± 2 |

| CGP 38560A | 12 ± 3 |

| Enalkiren | 15 ± 4 |

These results indicate that while all tested renin inhibitors effectively reduced plasma angiotensin II levels to similarly low levels, Remikiren produced a substantially greater reduction in blood pressure.[1][2] This suggests that Remikiren's antihypertensive effect may involve inhibition of renin in extraplasmatic compartments.[1][2]

Experimental Protocols

The following methodologies were central to the initial in vivo proof-of-concept studies of Remikiren.

Animal Model and Preparation

-

Species: Squirrel monkeys (Saimiri sciureus) of either sex, weighing between 400 and 700g, were utilized for these studies.[2]

-

Sodium Depletion: To activate the renin-angiotensin system and create a renin-dependent hypertensive state, the monkeys were subjected to a low-sodium diet. This is a common and effective method to study the effects of renin inhibitors.

Drug Administration

-

Oral (p.o.): Remikiren and comparator compounds were administered orally at a dose of 10 mg/kg.[2]

-

Intravenous (i.v.): A dose of 1 mg/kg was used for intravenous administration of Remikiren and its comparators.[2]

Physiological Measurements

-

Arterial Blood Pressure: Blood pressure was continuously monitored in conscious and unrestrained monkeys using a telemetry system.[2] This method allows for accurate and stress-free measurement of cardiovascular parameters.

-

Plasma Renin Activity (PRA) and Angiotensin II Levels: Blood samples were collected to measure the effects of the drugs on the components of the renin-angiotensin system. Immunoreactive angiotensin II concentrations were determined by radioimmunoassay.[2]

Visualizing the Science

The following diagrams illustrate the mechanism of action of Remikiren and the workflow of the key primate experiments.

Caption: Mechanism of Action of Remikiren in the Renin-Angiotensin-Aldosterone System.

Caption: Experimental Workflow for In Vivo Proof-of-Concept Studies of Remikiren.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Remikiren in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Remikiren (also known as Ro 42-5892), a potent and specific inhibitor of the enzyme renin, in rodent models. This document outlines key quantitative data, detailed experimental protocols for oral administration, and visual representations of the relevant biological pathway and experimental workflow.

Introduction to Remikiren

Remikiren is an orally active, non-peptidic, direct renin inhibitor.[1] It functions by specifically binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). This mechanism leads to a reduction in downstream vasoconstrictors like angiotensin II, resulting in vasodilation and a decrease in blood pressure. Due to its high specificity for renin, Remikiren is a valuable tool for studying the physiological and pathophysiological roles of the RAAS in various disease models, particularly hypertension.[1]

Quantitative Data Summary

The following table summarizes the pharmacokinetic and pharmacodynamic parameters of Remikiren administration in rodent and primate models. It is important to note that Remikiren is less active in rats and dogs compared to primates.[2]

| Parameter | Species | Route of Administration | Dosage | Observation | Citation |

| Pharmacokinetics | |||||

| Oral Bioavailability | Rat | Oral | Not Specified | ≤ 6% | [2] |

| Plasma Clearance | Rat | Intravenous | Not Specified | High, approaching hepatic blood flow. | [2] |

| Mean Residence Time | Rat | Intravenous | Not Specified | ≤ 1.5 hours | [2] |

| Metabolism | Rat | Oral | Not Specified | Extensive first-pass metabolism. | [2] |

| Tissue Distribution | Rat | Oral & Intravenous | Not Specified | Highest concentrations found in the kidney. | |

| Pharmacodynamics | |||||

| Blood Pressure | Transgenic (hAOGEN) Rat | Oral Gavage | 30 mg/kg | Promptly lowered blood pressure to basal values. | [3][4][5] |

| Blood Pressure | Marmoset (Sodium-depleted) | Oral | 0.1 - 1 mg/kg | Dose-dependent decrease in mean arterial pressure (20-30 mm Hg). | [6] |

| Blood Pressure | Squirrel Monkey (Sodium-depleted) | Oral | 3 - 10 mg/kg | Decreased blood pressure by ~35 mm Hg. | [6] |

| Plasma Renin Activity | Hypertensive Patients | Oral | 600 mg | Effectively inhibited 24h post-dose. | [7] |

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Remikiren exerts its effect by inhibiting renin at the initial step of the RAAS cascade. This diagram illustrates the pathway and the specific point of inhibition by Remikiren.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Remikiren.

Experimental Protocols

The most common method for precise oral administration of compounds in rodents is oral gavage. The following protocol is a synthesis of established guidelines and should be adapted to specific experimental needs and performed by trained personnel.

Protocol for Oral Gavage Administration in Rats

This protocol is based on a documented effective dose in a hypertensive rat model.[3][5]

a. Materials:

-

Remikiren (Ro 42-5892)

-

Vehicle for solubilization (e.g., sterile water, saline, or a specific formulation buffer)

-

Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long, with a ball-tip for adult rats).

-

Sterile syringes (1-3 mL)

-

Animal scale

-

70% ethanol for disinfection

b. Dosing Solution Preparation:

-

Calculate the required amount of Remikiren based on the number of animals and the target dose (e.g., 30 mg/kg).

-

Prepare the dosing solution by dissolving Remikiren in the chosen vehicle. Ensure complete dissolution. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

-

Example Calculation for a 300g rat at 30 mg/kg in a 5 mL/kg volume:

-

Dose = 0.3 kg * 30 mg/kg = 9 mg

-

Volume = 0.3 kg * 5 mL/kg = 1.5 mL

-

Required Concentration = 9 mg / 1.5 mL = 6 mg/mL

-

-

c. Administration Procedure:

-

Animal Preparation: Weigh the rat to accurately calculate the dosing volume.

-

Restraint: Firmly restrain the animal to immobilize the head and align it vertically with the body. This creates a straight path to the esophagus.

-

Measure Insertion Depth: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This is the maximum insertion depth to reach the stomach. Mark this depth on the needle.

-

Needle Insertion:

-

Gently insert the gavage needle into the mouth, just behind the incisors.

-

Advance the needle slowly and smoothly over the tongue into the esophagus. The rat should swallow as the needle passes.

-

CRITICAL: If any resistance is met, or if the animal shows signs of respiratory distress (e.g., coughing, choking), withdraw the needle immediately and re-attempt. Do not force the needle.

-

-

Substance Administration: Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to deliver the solution.

-

Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of adverse effects, such as labored breathing or distress.

Experimental Workflow Diagram

This diagram outlines a typical workflow for an in vivo study involving Remikiren administration in a rodent hypertension model.

Caption: A generalized experimental workflow for evaluating Remikiren in rodent models.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Dose effects of human renin in rats transgenic for human angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Remikiren's Inhibitory Effects with In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the inhibitory effects of Remikiren, a potent and specific renin inhibitor, using common in vitro assays. The provided methodologies are essential for researchers in hypertension, cardiovascular disease, and drug discovery.

Introduction

Remikiren is an orally active, highly specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By blocking the conversion of angiotensinogen to angiotensin I, Remikiren effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[4] Accurate and reproducible in vitro assays are crucial for characterizing the potency and specificity of renin inhibitors like Remikiren. This document outlines two primary methods: a fluorometric assay for high-throughput screening and an HPLC-based method for detailed kinetic analysis.

Data Presentation: Inhibitory Potency of Remikiren

The inhibitory potency of Remikiren is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Remikiren against human renin.

| Target Enzyme | Assay Condition | IC50 (nM) | Reference |

| Human Pure Renin | In vitro enzymatic assay | 0.7 | [1] |

| Human Plasma Renin | In vitro enzymatic assay | 0.8 | [1][2][5] |

| Renin | In vitro assay | 0.03 - 9.16 | [6][7] |

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the central role of renin in the RAAS and the mechanism of action of Remikiren.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Remikiren.

Experimental Protocols

Fluorometric Renin Inhibition Assay (FRET-based)

This high-throughput assay measures renin activity by the cleavage of a fluorescence resonance energy transfer (FRET) peptide substrate.[8][9][10][11] The substrate contains a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorophore's signal. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Experimental Workflow

Caption: Workflow for a fluorometric renin inhibition assay.

Materials:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Remikiren in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of Remikiren in assay buffer to achieve a range of final concentrations for IC50 determination.

-

Prepare working solutions of human recombinant renin and the FRET substrate in assay buffer according to the manufacturer's instructions.[8][11]

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add the serially diluted Remikiren solutions.

-

Positive control (100% activity): Add assay buffer with the same final solvent concentration as the test wells.

-

Negative control (blank): Add assay buffer without renin.

-

-

Enzyme Addition:

-

Add the prepared human recombinant renin solution to the test and positive control wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow Remikiren to bind to the renin.

-

-

Reaction Initiation:

-

Add the FRET substrate solution to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate (e.g., Ex/Em = 328/552 nm or 540/590 nm).[8][9][10]

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each Remikiren concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the Remikiren concentration and fit the data to a dose-response curve to determine the IC50 value.

-

HPLC-Based Renin Activity Assay

This method directly measures the product of the renin-catalyzed reaction, angiotensin I, from a substrate like angiotensinogen or a synthetic peptide.[13][14][15] It is a highly specific and quantitative method suitable for detailed kinetic studies.

Experimental Workflow

Caption: Workflow for an HPLC-based renin activity assay.

Materials:

-

Human recombinant renin

-

Human angiotensinogen or a synthetic renin substrate (e.g., tetradecapeptide)[13]

-

Remikiren

-

Reaction buffer

-

Quenching solution (e.g., formic acid)[15]

-

HPLC system with a UV or mass spectrometry detector

-

Reverse-phase C18 column

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine the reaction buffer, human angiotensinogen, and various concentrations of Remikiren.

-

Include a positive control (no Remikiren) and a negative control (no renin).

-

-

Enzyme Addition and Incubation:

-

Add human recombinant renin to all tubes except the negative control to initiate the reaction.

-

Incubate the reaction mixtures at 37°C for a fixed period (e.g., 60 minutes).[13]

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, such as a strong acid or an organic solvent, which will precipitate the enzyme.[15]

-

-

Sample Preparation:

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Separate the reaction components on a reverse-phase C18 column using a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).[13]

-

Detect angiotensin I by monitoring the absorbance at a specific wavelength (e.g., 214 nm) or by using a mass spectrometer for enhanced specificity and sensitivity.[14]

-

-

Data Analysis:

-

Integrate the peak area corresponding to angiotensin I for each sample.

-

Calculate the amount of angiotensin I produced in each reaction.

-

Determine the percentage of inhibition for each Remikiren concentration and calculate the IC50 value as described for the fluorometric assay.

-

Conclusion

The choice between a fluorometric and an HPLC-based assay depends on the specific research needs. The fluorometric assay is ideal for high-throughput screening of potential renin inhibitors due to its simplicity and speed. The HPLC-based method, while more labor-intensive, offers higher specificity and is well-suited for detailed kinetic analysis and validation of screening hits. Both methods, when properly executed, provide reliable and quantitative data on the inhibitory effects of Remikiren.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Remikiren Datasheet DC Chemicals [dcchemicals.com]

- 3. Remikiren | C33H50N4O6S | CID 6324659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. remikiren [drugcentral.org]

- 8. abcam.com [abcam.com]

- 9. content.abcam.com [content.abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Determination of in vitro activity renin inhibitors by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantitation of Plasma Renin Activity in Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Remikiren in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Remikiren in human plasma. Due to the limited availability of published LC-MS/MS methods specifically for Remikiren, this protocol has been adapted from validated methods for Aliskiren, a structurally related direct renin inhibitor.[1][2] The proposed method utilizes liquid-liquid extraction for sample preparation and a reversed-phase chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended to provide a robust starting point for researchers and drug development professionals requiring the quantification of Remikiren in plasma samples for pharmacokinetic and other research applications.

Introduction